3-[(2-Aminoethyl)dithio]propionic acid hydrochloride
Overview
Description
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride is a chemical compound with the molecular formula C5H11NO2S2·HCl. It is known for its bifunctional nature, containing both an amine and a carboxylic acid group, connected by a disulfide bond. This compound is often used in biochemical and pharmaceutical research due to its ability to form reversible disulfide bonds, making it a valuable tool in various applications.
Mechanism of Action
Target of Action
The primary target of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride, also known as Aminoethyl-SS-propionic acid, is the antibody in Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
Aminoethyl-SS-propionic acid acts as a linker in ADCs . It covalently links the antibody to the cytotoxic drug through its bifunctional structure. The amine group allows for conjugation to target molecules, while the cleavable disulfide bond enables controlled release under reducing conditions.
Biochemical Pathways
The biochemical pathway involved in the action of Aminoethyl-SS-propionic acid is the formation and degradation of ADCs . The compound forms a stable bond with the antibody and the cytotoxic drug, creating an ADC. Under reducing conditions within the target cell, the disulfide bond is cleaved, releasing the cytotoxic drug to exert its therapeutic effect.
Pharmacokinetics
The pharmacokinetic properties of Aminoethyl-SS-propionic acid are largely determined by the properties of the ADC it forms . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC impact the bioavailability of the cytotoxic drug . .
Result of Action
The result of the action of Aminoethyl-SS-propionic acid is the targeted delivery of cytotoxic drugs to cancer cells . By forming a stable ADC, the cytotoxic drug is protected from premature degradation and non-specific distribution. Once the ADC reaches the target cell, the cytotoxic drug is released to exert its therapeutic effect.
Action Environment
The action of Aminoethyl-SS-propionic acid is influenced by the reducing environment within the target cell. The reducing conditions trigger the cleavage of the disulfide bond, releasing the cytotoxic drug. Other environmental factors that may influence the action, efficacy, and stability of Aminoethyl-SS-propionic acid include pH, temperature, and the presence of other biological molecules .
Biochemical Analysis
Biochemical Properties
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride plays a significant role in biochemical reactions, primarily as a reversible immobilization or crosslinking reagent. It interacts with various enzymes, proteins, and other biomolecules through its terminal amine and carboxylic acid groups. The disulfide bonds in this compound can be cleaved using reducing agents such as dithiothreitol, allowing for controlled release of the linked biomolecules . This compound is often used to conjugate antibodies to cytotoxins in the synthesis of antibody-drug conjugates, facilitating targeted drug delivery .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to covalently link biomolecules allows it to modulate protein-protein interactions and enzyme activities. This compound can affect cell function by altering the localization and activity of proteins within the cell. Additionally, the cleavable nature of its disulfide bonds enables the controlled release of linked molecules, which can impact cellular signaling and metabolic pathways .
Molecular Mechanism
The mechanism of action of this compound involves its bifunctional structure, which allows it to form covalent bonds with target molecules. The terminal amine group can react with carboxylic acids, activated N-hydroxysuccinimide esters, and other carbonyl compounds, while the disulfide bond can be cleaved under reducing conditions . This enables the compound to act as a linker in antibody-drug conjugates, facilitating the targeted delivery of cytotoxic agents to specific cells . The controlled release of the linked molecules under reducing conditions ensures that the cytotoxic agents are released only within the target cells, minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable in solution at neutral and slightly acidic pH . Its disulfide bonds can be cleaved under reducing conditions, leading to the release of linked molecules. Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for use in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the reaction of 3-mercaptopropionic acid with 2-aminoethanethiol. This reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine to form the disulfide bond.
Hydrochloride Formation: The resulting 3-[(2-Aminoethyl)dithio]propionic acid is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Water or ethanol
- Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure efficient mixing and reaction.
- Use of automated systems for precise control of reaction conditions.
- Purification steps such as crystallization or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The terminal amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form stable amide bonds.
Conjugation: The compound can be used to form conjugates with proteins or other biomolecules through its amine and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: N-Hydroxysuccinimide (NHS) esters, carbodiimides such as EDC or HATU
Conjugation: Various coupling agents and crosslinkers
Major Products Formed
Oxidation: Cleaved disulfide bonds resulting in free thiol groups
Substitution: Amide bonds with various carboxylic acids or esters
Conjugation: Protein or biomolecule conjugates
Scientific Research Applications
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent to study protein-protein interactions and protein conformational changes.
Biology: Employed in the synthesis of antibody-drug conjugates (ADCs) due to its cleavable disulfide bond.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of biosensors and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: Lacks the aminoethyl group and disulfide bond, making it less versatile for crosslinking applications.
2-Aminoethanethiol: Contains the aminoethyl group but lacks the carboxylic acid and disulfide bond, limiting its use in conjugation reactions.
N-Hydroxysuccinimide (NHS) esters: Commonly used for amine-reactive crosslinking but do not offer the reversible disulfide bond feature.
Uniqueness
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride is unique due to its bifunctional nature, combining an amine and a carboxylic acid group with a cleavable disulfide bond. This allows it to be used in a variety of applications, including reversible immobilization, protein conjugation, and the synthesis of antibody-drug conjugates, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
3-(2-aminoethyldisulfanyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2.ClH/c6-2-4-10-9-3-1-5(7)8;/h1-4,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGVEHVTSZTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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